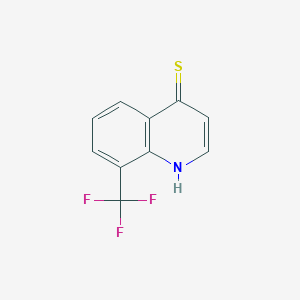

8-(Trifluoromethyl)quinoline-4-thiol

Description

Contextualization of Quinoline (B57606) Heterocycles in Contemporary Chemical Research

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational scaffold in medicinal chemistry and materials science. georgiasouthern.edunih.gov Its derivatives are known to exhibit a wide array of biological activities. nih.gov The quinoline structure provides a rigid framework that can be readily functionalized at various positions, allowing for the fine-tuning of its chemical and physical properties. nih.gov This inherent versatility has made quinoline and its analogues a subject of intense academic and industrial investigation. nih.gov

Significance of Trifluoromethylation in Enhancing Molecular Properties within Quinoline Scaffolds

Table 1: Impact of Trifluoromethyl Group on Molecular Properties

| Property | Influence of Trifluoromethyl Group |

| Lipophilicity | Increases |

| Metabolic Stability | Generally enhances by blocking metabolic pathways |

| Binding Affinity | Can improve through favorable interactions with protein targets |

| Electron Density | Acts as a strong electron-withdrawing group |

This table provides a generalized overview of the effects of trifluoromethylation.

Positioning of Thiol-Functionalized Quinolines in Academic Investigation

The presence of a thiol (-SH) group at the 4-position of the quinoline ring introduces another layer of chemical reactivity and potential for application. Thiols are known for their ability to coordinate with metal ions, participate in redox reactions, and form disulfide bonds. wikipedia.orgnih.gov In the context of quinoline chemistry, a thiol functional group can serve as a versatile handle for further synthetic modifications or as a key interacting moiety in biological systems. researchgate.net The investigation of thiol-functionalized quinolines is an active area of research, with studies exploring their potential as sensors, catalysts, and biologically active agents. researchgate.net The interplay between the quinoline core, the trifluoromethyl substituent, and the thiol group in 8-(Trifluoromethyl)quinoline-4-thiol presents a unique chemical entity with potential for novel applications.

While specific research on 8-(Trifluoromethyl)quinoline-4-thiol is limited, the foundational knowledge of its constituent parts provides a strong basis for its scientific exploration. The combination of the robust quinoline framework, the property-enhancing trifluoromethyl group, and the reactive thiol functionality positions this compound as a subject of interest for future chemical and biomedical research.

Structure

3D Structure

Properties

IUPAC Name |

8-(trifluoromethyl)-1H-quinoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NS/c11-10(12,13)7-3-1-2-6-8(15)4-5-14-9(6)7/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDXDVSPRPCKQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC=CC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Trifluoromethyl Quinoline 4 Thiol and Its Derivatives

Strategies for the Construction of Trifluoromethylated Quinoline (B57606) Core Structures

The introduction of a trifluoromethyl (CF3) group onto a quinoline ring is a critical step that can significantly enhance the lipophilicity, metabolic stability, and binding affinity of the molecule. nih.govacs.org Consequently, considerable research has been dedicated to developing efficient methods for synthesizing trifluoromethyl-substituted quinolines. thieme.debeilstein-archives.org

Nickel-Catalyzed Approaches to (Trifluoromethyl)quinoline Synthesis

A novel and significant advancement in the synthesis of trifluoromethylated quinolines involves nickel-catalyzed reactions. thieme.de One such methodology utilizes the insertion of an alkyne into the carbon-sulfur (C–S) bond of a 2-(trifluoromethyl)-1,3-benzothiazole precursor. d-nb.inforesearchgate.net This process is catalyzed by a nickel(0) complex and proceeds through the formation of a seven-membered benzothiazepine (B8601423) intermediate. d-nb.info

The reaction mechanism involves the oxidative addition of the C–S bond to the nickel(0) catalyst, forming a thianickelacycle intermediate. d-nb.info Subsequent insertion of an alkyne leads to the ring expansion. The resulting benzothiazepine can then undergo thermal desulfidation, eliminating the sulfur atom to yield the final 2-(trifluoromethyl)quinoline (B1226531) product. d-nb.info This method represents a formal substitution of a sulfur atom with an alkyne. d-nb.inforesearchgate.net The reaction is notable for its wide substrate tolerance and operational simplicity. researchgate.net

Table 1: Examples of Nickel-Catalyzed Synthesis of 2-(Trifluoromethyl)quinolines Interactive data table based on reported yields.

| Benzothiazole Precursor | Alkyne Partner | Resulting Quinoline Product | Yield |

|---|---|---|---|

| 2-(Trifluoromethyl)-1,3-benzothiazole | Diphenylacetylene | 2-(Trifluoromethyl)-3,4-diphenylquinoline | 99% |

| 2-(Trifluoromethyl)-1,3-benzothiazole | 1-Phenyl-1-propyne | 4-Methyl-3-phenyl-2-(trifluoromethyl)quinoline | 96% |

| 2-(Trifluoromethyl)-1,3-benzothiazole | 1-Hexyne | 3-Butyl-2-(trifluoromethyl)quinoline | 90% |

Data sourced from a study on nickel-catalyzed alkyne insertion reactions. d-nb.info

Oxidative Trifluoromethylation Reactions Applied to Quinoline Precursors

Oxidative trifluoromethylation has emerged as a powerful strategy for introducing CF3 groups into aromatic and heteroaromatic systems. nih.govacs.org This approach involves the reaction of a nucleophilic substrate with a nucleophilic trifluoromethylating reagent, such as (trifluoromethyl)trimethylsilane (B129416) (CF3SiMe3), in the presence of an oxidant. nih.govacs.org

This concept can be applied to the direct C-H trifluoromethylation of quinoline precursors or arenes that can be later converted into the quinoline core. nih.gov For instance, copper-mediated or metal-free oxidative C-H trifluoromethylation has been successfully demonstrated for various heteroarenes. nih.govacs.org Radical trifluoromethylation provides a direct route to incorporate CF3 groups without the need for pre-functionalized substrates like organohalides. researchgate.net Another related approach is the nickel-catalyzed direct C-H trifluoromethylation of anilines using Togni's reagent, which is significant as anilines are common starting materials for quinoline synthesis through methods like the Skraup or Doebner-von Miller reactions. nih.gov

Functionalization Routes to Incorporate the Thiol Moiety at the 4-Position

Once the 8-(trifluoromethyl)quinoline (B1315200) core is established, the next critical step is the introduction of the thiol group at the C4 position. This is typically achieved by converting a precursor with a suitable leaving group at this position, such as a hydroxyl or a halogen.

Thiolation Reactions of Hydroxyquinoline Derivatives

The conversion of a 4-hydroxyquinoline (B1666331) to a quinoline-4-thiol (B7853698) is a direct method for introducing the thiol functionality. Given that 4-hydroxyquinolines exist in tautomeric equilibrium with 4-quinolinones, thiation reagents can be employed. mdpi.com A common method involves heating the corresponding 4-hydroxy-8-(trifluoromethyl)quinoline with a thionating agent like phosphorus pentasulfide or Lawesson's reagent. mdpi.com This reaction directly replaces the carbonyl oxygen of the quinolinone tautomer with a sulfur atom, yielding the desired quinoline-4-thione, which is the tautomer of the target 4-thiol.

Multi-Step Conversions Involving Halogenated Quinoline Intermediates

A more versatile and widely used approach involves a multi-step sequence starting from a 4-hydroxyquinoline, converting it to a 4-halogenated quinoline, and then performing a nucleophilic substitution to introduce the thiol group. mdpi.comresearchgate.net

The first step is the conversion of 8-(trifluoromethyl)-4-hydroxyquinoline to 8-(trifluoromethyl)-4-chloroquinoline. This is commonly achieved by treatment with a chlorinating agent such as phosphoryl chloride (POCl3), often in combination with phosphorus pentachloride. mdpi.com The resulting 4-chloroquinoline (B167314) is a highly reactive intermediate for nucleophilic substitution. researchgate.net

The second step is the reaction of the 4-chloroquinoline intermediate with a sulfur nucleophile. researchgate.net Several reagents can be used to effect this transformation:

Sodium Hydrosulfide (NaSH): Direct reaction with NaSH can displace the chloride to form the thiol.

Thiourea (B124793): Reaction with thiourea forms an isothiouronium salt intermediate, which can then be hydrolyzed under basic conditions to release the free thiol. mdpi.com

Sodium Thiolates: In cases where S-alkylated derivatives are desired, sodium thiolates (RSNa), generated by deprotonating a thiol with a strong base like sodium hydride (NaH), can be used to displace the chloride. researchgate.net

This two-step process is generally efficient and allows for the synthesis of not only the thiol but also a variety of thioether derivatives. researchgate.net

Synthesis of Complex Derivatives Featuring the 8-(Trifluoromethyl)quinoline-4-thiol Scaffold

The 8-(trifluoromethyl)quinoline-4-thiol scaffold serves as a valuable platform for the synthesis of more complex molecules. The thiol group is a versatile functional handle that can undergo a variety of transformations. researchgate.net

S-Alkylation and S-Acylation: The thiol can be readily deprotonated and reacted with various electrophiles, such as alkyl halides or acyl chlorides, to form a wide range of thioethers and thioesters, respectively. nih.gov

Oxidation: The sulfur atom can be oxidized to different oxidation states, yielding sulfoxides, sulfones, or sulfonic acids, each with distinct chemical properties.

Disulfide Formation: Mild oxidation can lead to the formation of the corresponding disulfide dimer.

Directed C-H Functionalization: The sulfide (B99878) group can act as a directing group to control the regioselectivity of further C-H functionalization on the quinoline ring, enabling the introduction of additional substituents at specific positions. researchgate.net

For example, complex derivatives such as quinoline-based thiosemicarbazides have been synthesized by elaborating on sulfur-containing quinoline precursors, demonstrating the utility of these scaffolds in medicinal chemistry. acs.org The ability to further modify the thiol group makes 8-(trifluoromethyl)quinoline-4-thiol a key intermediate for creating diverse chemical libraries. researchgate.net

Cyclization Reactions to Form Thiolated Quinoline-Triazole Derivatives

The formation of triazole rings fused or attached to the quinoline scaffold represents a significant area of medicinal chemistry research. The synthesis of thiolated quinoline-triazole derivatives often commences with the 8-(trifluoromethyl)quinoline-4-thiol core. A common strategy involves the conversion of the thiol group into a more reactive intermediate that can undergo cyclization with a hydrazine-based reagent.

One plausible pathway involves the S-alkylation of 8-(trifluoromethyl)quinoline-4-thiol with a halo-acetyl halide, such as chloroacetyl chloride, to yield an S-(acetyl chloride) intermediate. This intermediate can then be reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. Subsequent treatment of this hydrazide with a suitable reagent, such as a substituted isothiocyanate, would yield a thiosemicarbazide (B42300) derivative. This thiosemicarbazide can then undergo intramolecular cyclization under basic or acidic conditions to form the desired 1,2,4-triazole (B32235) ring attached to the quinoline core through the sulfur atom.

While a direct synthesis of a triazole from 8-(trifluoromethyl)quinoline-4-thiol is not extensively detailed in the available literature, analogous syntheses provide a strong basis for this methodology. For instance, derivatives of 8-hydroxyquinoline (B1678124) have been successfully converted to 3-mercapto-1,2,4-triazole derivatives through a multi-step sequence involving reaction with ethyl 2-chloroacetate, followed by treatment with hydrazine hydrate, reaction with phenyl isothiocyanate, and subsequent ring closure. mdpi.com This established synthetic route highlights the feasibility of adapting such cyclization strategies to the 8-(trifluoromethyl)quinoline-4-thiol scaffold.

The general reaction conditions for such cyclization reactions are summarized in the table below, based on analogous transformations.

| Step | Reagents and Conditions | Product |

| 1. Hydrazide Formation | Hydrazine hydrate, Ethanol (B145695), Reflux | 2-((8-(Trifluoromethyl)quinolin-4-yl)thio)acetohydrazide |

| 2. Thiosemicarbazide Synthesis | Aryl isothiocyanate, Ethanol, Reflux | 2-(2-((8-(Trifluoromethyl)quinolin-4-yl)thio)acetyl)-N-arylhydrazine-1-carbothioamide |

| 3. Triazole Cyclization | NaOH, Ethanol, Reflux | 5-((8-(Trifluoromethyl)quinolin-4-yl)thiomethyl)-4-aryl-4H-1,2,4-triazole-3-thiol |

Nucleophilic Substitution Reactions in Thiolated Quinoline Derivatization

Nucleophilic substitution reactions are fundamental to both the synthesis of 8-(trifluoromethyl)quinoline-4-thiol and its further derivatization. The introduction of the thiol group itself is typically achieved via a nucleophilic aromatic substitution reaction on a suitable precursor.

The synthesis of the parent thiol often starts with 4-chloro-8-(trifluoromethyl)quinoline (B154864). This precursor can be reacted with a sulfur nucleophile, such as thiourea, in a polar solvent like dimethylformamide (DMF) under reflux conditions. The initial reaction forms an isothiouronium salt, which is then hydrolyzed, typically under basic conditions, to yield the desired 8-(trifluoromethyl)quinoline-4-thiol. mdpi.com This method is advantageous due to the ready availability of the starting materials and the generally high yields obtained.

Once the thiol group is in place, it can serve as a nucleophile for a variety of derivatization reactions. A common and straightforward derivatization is S-alkylation, where the thiol is reacted with an alkyl halide in the presence of a base to form the corresponding thioether. This reaction is highly efficient and allows for the introduction of a wide range of alkyl and substituted alkyl groups. For example, reaction with ethyl iodide or butyl iodide in the presence of a base like sodium ethoxide leads to the formation of 4-(ethylthio)-8-(trifluoromethyl)quinoline and 4-(butylthio)-8-(trifluoromethyl)quinoline, respectively. mdpi.com

The table below outlines typical conditions for these nucleophilic substitution reactions.

| Reaction Type | Substrate | Reagent | Solvent | Conditions | Product |

| Thiol Synthesis | 4-Chloro-8-(trifluoromethyl)quinoline | Thiourea, then NaOH | DMF | Reflux, then hydrolysis | 8-(Trifluoromethyl)quinoline-4-thiol |

| S-Alkylation | 8-(Trifluoromethyl)quinoline-4-thiol | Ethyl Iodide | Ethanol | Sodium Ethoxide, RT | 4-(Ethylthio)-8-(trifluoromethyl)quinoline |

| S-Alkylation | 8-(Trifluoromethyl)quinoline-4-thiol | Benzyl Bromide | Acetonitrile | K2CO3, Reflux | 4-(Benzylthio)-8-(trifluoromethyl)quinoline |

Advanced Synthetic Techniques: Microwave-Assisted Transformations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org This technique has been successfully applied to the synthesis of a wide variety of heterocyclic compounds, including quinoline derivatives. frontiersin.orgnih.govrsc.org

The synthesis of 8-(trifluoromethyl)quinoline-4-thiol and its derivatives can be significantly enhanced through the use of microwave irradiation. For instance, the nucleophilic substitution of 4-chloro-8-(trifluoromethyl)quinoline with thiourea can be performed in a microwave reactor, which can dramatically reduce the reaction time from hours to minutes. Similarly, the subsequent S-alkylation of the thiol can also be expedited using microwave heating.

Microwave-assisted synthesis is particularly beneficial for multi-step reactions and the construction of complex molecular scaffolds, such as the formation of quinoline-fused heterocyclic systems. The uniform and rapid heating provided by microwaves can improve the efficiency of cyclization reactions, leading to cleaner products and higher yields. While specific microwave-assisted protocols for the synthesis of 8-(trifluoromethyl)quinoline-4-thiol derivatives are not extensively documented, the general principles and conditions reported for other quinoline syntheses can be readily adapted.

The following table provides a comparison of conventional and potential microwave-assisted conditions for key synthetic steps.

| Reaction | Conventional Method | Microwave-Assisted Method (Projected) |

| Thiol Synthesis from 4-Chloro Precursor | Reflux in DMF for 4-6 hours | 150 °C for 10-20 minutes |

| S-Alkylation with Alkyl Halide | Stirring at room temperature or reflux for 2-8 hours | 80-100 °C for 5-15 minutes |

| Triazole Ring Formation (Cyclization) | Reflux in ethanol for 6-12 hours | 120-140 °C for 15-30 minutes |

Chemical Reactivity and Transformation Pathways of 8 Trifluoromethyl Quinoline 4 Thiol

Reactivity Profiling of the Thiol Functional Group

The thiol (-SH) group is the primary center of reactivity for many transformations involving this molecule. Its nucleophilic sulfur atom and its susceptibility to oxidation are key features of its chemical profile.

The deprotonated form of the thiol, the thiolate anion, is a potent nucleophile. This property is widely exploited for the formation of carbon-sulfur bonds, leading to the synthesis of various thioethers. The most common methods parallel those used in general thioether synthesis, including nucleophilic substitution and addition reactions. acsgcipr.org

S-Alkylation: The most direct pathway to thioether formation is the reaction of the thiolate with alkyl halides via an S_N2 mechanism. This reaction proceeds readily, attaching an alkyl group to the sulfur atom.

Michael Addition: The thiolate can act as a nucleophile in conjugate addition reactions with α,β-unsaturated carbonyl compounds, forming a new C-S bond at the β-carbon.

Metal-Catalyzed Cross-Coupling: Modern synthetic methods allow for the formation of aryl thioethers through palladium or copper-catalyzed cross-coupling reactions with aryl halides or triflates, expanding the range of accessible derivatives.

| Reaction Type | Reactant | Conditions | Product Type |

|---|---|---|---|

| S-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Alkyl Thioether |

| Michael Addition | α,β-Unsaturated Ketone | Base catalyst | β-Keto Thioether |

| Cross-Coupling | Aryl Halide (e.g., Ph-Br) | Pd or Cu catalyst, Base | Aryl Thioether |

The thiol group is readily oxidized under various conditions. The most common oxidative transformation is the formation of a disulfide bridge, which links two molecules of the parent thiol. This process is a key reaction in many biological and chemical systems. nih.gov

Disulfide Formation: Exposure to mild oxidizing agents such as air (O₂), dimethyl sulfoxide (B87167) (DMSO), or iodine (I₂) leads to the formation of the corresponding disulfide, bis(8-(trifluoromethyl)quinolin-4-yl) disulfide. nih.gov This reaction is often reversible upon treatment with a reducing agent. The oxidation of thiols is a widely used method for disulfide synthesis, with reagents like sulfonyl fluorides offering high reactivity and selectivity. chemrxiv.orgchemrxiv.org

Formation of Higher Oxidation States: Under more vigorous oxidative conditions, the sulfur atom can be further oxidized to form sulfenic acids (-SOH), sulfinic acids (-SO₂H), and ultimately sulfonic acids (-SO₃H). The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions.

| Product | Sulfur Oxidation State | Typical Reagents |

|---|---|---|

| Disulfide (RSSR) | -1 | Air (O₂), DMSO, I₂, H₂O₂ (mild) |

| Sulfenic Acid (RSOH) | 0 | Controlled oxidation |

| Sulfinic Acid (RSO₂H) | +2 | KMnO₄, m-CPBA (excess) |

| Sulfonic Acid (RSO₃H) | +4 | Strong oxidizing agents (e.g., conc. HNO₃) |

Electronic and Steric Influence of the 8-Trifluoromethyl Moiety on Quinoline (B57606) Reactivity

The trifluoromethyl (-CF₃) group at the 8-position exerts a profound influence on the electronic properties and steric environment of the quinoline ring, thereby controlling its reactivity in further functionalization reactions.

The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily through its strong inductive effect (-I). nih.gov This property significantly lowers the electron density of the entire quinoline ring system, making it less susceptible to electrophilic aromatic substitution.

The electron-withdrawing nature of the -CF₃ group enhances the electrophilic character at other sites in the molecule. nih.gov In substituted quinolines, the lowest unoccupied molecular orbital (LUMO), which represents the electron-acceptor site, is often located near the trifluoromethyl group. nih.gov This deactivation particularly affects the carbocyclic portion of the quinoline (the benzene (B151609) ring), rendering positions C5, C6, and C7 less reactive towards electrophiles. The presence of the -CF₃ group has been noted to be decisive in preventing certain side reactions by modulating the molecule's electronic properties. beilstein-archives.org

The regiochemical outcome of subsequent reactions on the 8-(trifluoromethyl)quinoline-4-thiol ring is determined by the combined directing effects of the nitrogen atom, the C4-thiol group, and the C8-trifluoromethyl group.

Electrophilic Aromatic Substitution: In quinoline systems, electrophilic attack typically occurs on the carbocyclic ring, favoring the C5 and C8 positions. Since the C8 position is already substituted, the C5 position becomes the most probable site for further electrophilic functionalization, such as halogenation or nitration. This is a well-established pattern for 8-substituted quinolines. rsc.org The strong deactivating effect of the C8-CF₃ group makes these reactions challenging, often requiring harsh conditions, but the selectivity for the C5 position is generally high.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the quinoline ring, exacerbated by the -CF₃ group, makes it a candidate for nucleophilic aromatic substitution (S_NAr), particularly on the heterocyclic ring. The C2 and C4 positions are the most activated towards nucleophilic attack. researchgate.net While the C4 position is occupied by the thiol, the C2 position could be susceptible to substitution if a suitable leaving group were present.

Mechanisms of Key Chemical Reactions Involving 8-(Trifluoromethyl)quinoline-4-thiol and its Derivatives

The transformations of 8-(trifluoromethyl)quinoline-4-thiol proceed through well-established reaction mechanisms common to thiol chemistry and aromatic systems.

Mechanism of S-Alkylation (Thioether Formation): The formation of a thioether from the thiol and an alkyl halide is a classic bimolecular nucleophilic substitution (S_N2) reaction.

Deprotonation: A base removes the acidic proton from the thiol group (-SH) to generate a highly nucleophilic thiolate anion (-S⁻).

Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group in a single, concerted step.

Product Formation: The final thioether product is formed along with the halide salt.

Mechanism of Oxidative Dimerization (Disulfide Formation): The oxidation of thiols to disulfides can proceed through several pathways, often involving radical intermediates or thiol-disulfide exchange.

Thiolate Formation: The reaction is often initiated by the formation of a thiolate anion.

Oxidation/Coupling: The thiolate can be oxidized to a thiyl radical (RS•). Two thiyl radicals then combine to form the stable disulfide bond (R-S-S-R). Alternatively, in a thiol-disulfide exchange mechanism, a thiolate anion can attack an already formed disulfide, propagating a chain reaction. nih.gov

Mechanism of Electrophilic Aromatic Substitution (e.g., C5-Halogenation): The halogenation of the quinoline ring at the C5 position follows the general mechanism for electrophilic aromatic substitution.

Generation of Electrophile: The reaction begins with the formation of a potent electrophile (e.g., Br⁺ from Br₂ and a Lewis acid).

Nucleophilic Attack by the Ring: The π-system of the quinoline ring attacks the electrophile. The attack occurs at the C5 position, which is the most electron-rich and sterically accessible site on the carbocyclic ring. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation/Aromatization: A base removes the proton from the C5 position, restoring the aromaticity of the ring and yielding the final 5-halo-8-(trifluoromethyl)quinoline-4-thiol product.

Investigation of Radical Pathways in Trifluoromethylation and Thiolation

The presence of both a trifluoromethyl group and a thiol group on the quinoline scaffold suggests that 8-(trifluoromethyl)quinoline-4-thiol can participate in a variety of radical-mediated transformations. These reactions are of significant interest for the synthesis of novel functionalized quinoline derivatives.

Radical Trifluoromethylation:

While direct studies on the radical trifluoromethylation of 8-(trifluoromethyl)quinoline-4-thiol are not extensively documented, the reactivity of the quinoline nucleus and related heteroaromatics provides valuable insights. The trifluoromethylation of heteroaromatic compounds can often be achieved through radical pathways, frequently initiated by photoredox catalysis. In such processes, a trifluoromethyl radical (•CF₃) is generated from a suitable precursor, such as triflyl chloride or Togni's reagent. This highly electrophilic radical can then add to the electron-rich positions of the quinoline ring.

For the 8-(trifluoromethyl)quinoline (B1315200) core, the position of further trifluoromethylation would be influenced by the directing effects of the existing trifluoromethyl group and the thiol substituent. The trifluoromethyl group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution. Conversely, the thiol group is generally an ortho-, para-director. The interplay of these electronic effects, combined with the inherent reactivity of the quinoline ring, would determine the regioselectivity of a radical trifluoromethylation reaction. It is plausible that the reaction would proceed with some degree of regioselectivity, favoring positions that are electronically activated and sterically accessible.

Radical Thiolation:

The thiol group of 8-(trifluoromethyl)quinoline-4-thiol is a key player in radical thiolation reactions. Thiols are known to be excellent sources of thiyl radicals (RS•) under various conditions, including exposure to radical initiators or photolysis. The S-H bond in thiols is relatively weak and can undergo homolytic cleavage to generate a thiyl radical.

Once formed, the 8-(trifluoromethyl)quinolin-4-ylthiyl radical can participate in several reaction pathways. A common reaction of thiyl radicals is their addition to unsaturated C-C bonds, such as those in alkenes and alkynes. This process, known as hydrothiolation, is a powerful tool for the formation of C-S bonds. The regioselectivity of this addition is influenced by the stability of the resulting carbon-centered radical intermediate.

Furthermore, the thiyl radical can engage in hydrogen atom transfer (HAT) reactions, abstracting a hydrogen atom from a suitable donor to regenerate the thiol. The efficiency of this process depends on the bond dissociation energies of the involved species. The trifluoromethyl group on the quinoline ring would likely influence the stability and reactivity of the thiyl radical through inductive effects.

| Radical Species | Generation Method | Potential Reactions |

| Trifluoromethyl Radical (•CF₃) | Photoredox catalysis from CF₃SO₂Cl or Togni's reagent | Addition to the quinoline ring |

| 8-(Trifluoromethyl)quinolin-4-ylthiyl Radical | Homolytic cleavage of the S-H bond (e.g., with AIBN, photolysis) | Addition to alkenes/alkynes, Hydrogen Atom Transfer (HAT) |

Insights into Adsorption Mechanisms in Surface Chemistry Applications

The thiol group in 8-(trifluoromethyl)quinoline-4-thiol makes it a prime candidate for applications in surface chemistry, particularly for the modification of metal surfaces. Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on various metals, including gold, silver, copper, and iron.

The adsorption mechanism of 8-(trifluoromethyl)quinoline-4-thiol on a metal surface is expected to be primarily driven by the strong interaction between the sulfur atom and the metal. This interaction typically involves the formation of a covalent metal-sulfur bond. The hydrogen atom of the thiol group is lost upon adsorption, and the sulfur atom coordinates to the metal surface.

Studies on the adsorption of a closely related compound, 4-chloro-8-(trifluoromethyl)quinoline (B154864) (CTQ), on mild steel in an acidic medium have shown that it acts as a good corrosion inhibitor. The adsorption of CTQ on the steel surface was found to obey the Langmuir adsorption isotherm, suggesting the formation of a monolayer. The primary mode of interaction is likely the coordination of the lone pair of electrons on the nitrogen atom of the quinoline ring with the vacant d-orbitals of the iron atoms.

For 8-(trifluoromethyl)quinoline-4-thiol, the adsorption mechanism would be a synergistic effect of both the quinoline ring and the thiol group. The thiol group would provide a strong anchoring point to the metal surface through the formation of a thiolate bond. Simultaneously, the quinoline ring can interact with the surface through π-d interactions, where the π-system of the aromatic ring interacts with the d-orbitals of the metal. The orientation of the molecule on the surface would be a result of the balance between these interactions and the intermolecular forces between adjacent adsorbed molecules.

Density Functional Theory (DFT) studies on the adsorption of aromatic thiols and quinoline on iron surfaces further support this proposed mechanism. These studies indicate that aromatic molecules tend to adsorb in a flat orientation on the metal surface to maximize the π-surface interaction. The presence of the nitrogen atom in the quinoline ring and the sulfur atom in the thiol group provides specific sites for strong chemical bonding with the surface iron atoms.

| Interacting Moiety | Type of Interaction with Metal Surface | Supporting Evidence |

| Thiol Group (-SH) | Covalent metal-sulfur (thiolate) bond | General principle of thiol adsorption on metals; XPS studies on similar systems |

| Quinoline Ring | π-d interaction | Adsorption studies of 4-chloro-8-(trifluoromethyl)quinoline on steel; DFT studies of quinoline on iron |

| Nitrogen Atom | Coordination bond (Lewis acid-base interaction) | Adsorption studies of quinoline derivatives on metal surfaces |

| Trifluoromethyl Group (-CF₃) | Electronic modulation of the quinoline ring | General electronic effects of trifluoromethyl groups |

Advanced Spectroscopic and Structural Elucidation of 8 Trifluoromethyl Quinoline 4 Thiol and Its Analogs

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular vibrations of a compound. nih.govyoutube.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is particularly effective for identifying characteristic functional groups. For a molecule like 8-(trifluoromethyl)quinoline-4-thiol, the spectrum can be analyzed by considering the contributions from the quinoline (B57606) core, the trifluoromethyl group, and the thiol group.

The analysis of a closely related analog, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, provides significant insight into the vibrations of the core structure. dergipark.org.trresearchgate.net The aromatic C-H stretching vibrations of the quinoline ring typically appear in the 3200-3000 cm⁻¹ region. dergipark.org.tr The C=C and C=N stretching vibrations within the aromatic system are expected in the 1640-1560 cm⁻¹ range. dergipark.org.trresearchgate.net

A key feature for 8-(trifluoromethyl)quinoline-4-thiol would be the S-H stretching vibration, which is characteristically weak and appears in the region of 2600-2550 cm⁻¹. researchgate.net The trifluoromethyl (CF₃) group introduces strong, characteristic absorption bands. The asymmetric and symmetric C-F stretching modes are prominent and typically observed in the 1350-1100 cm⁻¹ region. dergipark.org.trresearchgate.net For instance, in the spectrum of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, a C-F stretching vibration is identified at 1117 cm⁻¹, with theoretical calculations placing asymmetric and symmetric CF₃ stretching modes around 1132 cm⁻¹ and 1140 cm⁻¹, respectively. dergipark.org.tr

Table 1: Selected FT-IR Vibrational Frequencies for 4-amino-2-methyl-8-(trifluoromethyl)quinoline Data sourced from computational and experimental studies on this analog. dergipark.org.trresearchgate.net

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | 3383 |

| C=C Stretch | 1638, 1619, 1569 |

| N-H Deformation | 1592 |

| C-F Stretch | 1117 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The quinoline ring system, being highly aromatic, produces intense Raman signals. dergipark.org.tr

For 8-(trifluoromethyl)quinoline-4-thiol, the aromatic C-H and C=C stretching vibrations would also be prominent in the Raman spectrum, often correlating with the bands seen in the FT-IR spectrum. dergipark.org.trresearchgate.net The S-H stretching vibration, though weak in the infrared spectrum, can often be more readily observed in the Raman spectrum, appearing around 2570 cm⁻¹. researchgate.net The symmetric vibrations of the CF₃ group are also active in Raman scattering and would be expected in a similar region to their IR counterparts. dergipark.org.tr

In the experimental FT-Raman spectrum of the analog 4-amino-2-methyl-8-(trifluoromethyl)quinoline, C=C stretching vibrations are detected at 1637 cm⁻¹, 1621 cm⁻¹, and 1572 cm⁻¹. dergipark.org.tr The N-H deformation and stretching bands are also observed, highlighting the utility of Raman spectroscopy in providing a comprehensive vibrational profile of the molecule. dergipark.org.tr

Table 2: Selected FT-Raman Vibrational Frequencies for 4-amino-2-methyl-8-(trifluoromethyl)quinoline Data sourced from computational and experimental studies on this analog. dergipark.org.trresearchgate.net

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | 3388 |

| C=C Stretch | 1637, 1621, 1572 |

| N-H Deformation | 1594 |

| C-N Stretch | 1375 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 8-(trifluoromethyl)quinoline-4-thiol, the aromatic protons on the quinoline ring are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. mdpi.com

The specific chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) of these protons would allow for the unambiguous assignment of each hydrogen on the bicyclic system. The proton of the thiol group (-SH) typically appears as a broad singlet. Its chemical shift can vary significantly depending on concentration, solvent, and temperature, and it may undergo exchange with deuterated solvents like D₂O, causing the signal to disappear.

Table 3: Expected ¹H NMR Chemical Shift Ranges for 8-(Trifluoromethyl)quinoline-4-thiol

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline Aromatic Protons | 7.0 - 9.0 | d, t, dd, m |

| Thiol Proton (-SH) | 1.0 - 5.0 (variable) | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The aromatic carbons of the quinoline ring in 8-(trifluoromethyl)quinoline-4-thiol would typically resonate in the range of 115-150 ppm. ualberta.caresearchgate.net The carbon atom attached to the nitrogen (C8a) and the carbon bearing the thiol group (C4) would have distinct chemical shifts influenced by the heteroatoms.

The carbon atom of the trifluoromethyl group is also readily identified. Its resonance is typically found in the 120-130 ppm region and is characterized by a distinct quartet splitting pattern due to coupling with the three attached fluorine atoms (¹J-CF). ualberta.ca Spectroscopic data from analogs confirms these general ranges for the quinoline core carbons. rsc.org

Table 4: Representative ¹³C NMR Chemical Shifts for Substituted Quinolines Data compiled from various quinoline analogs. ualberta.ca

| Carbon Position | Representative Chemical Shift (δ, ppm) |

| C2 | ~150 |

| C3 | ~122 |

| C4 | ~130-140 |

| C4a | ~128 |

| C5 | ~127 |

| C6 | ~130 |

| C7 | ~128 |

| C8 | ~129 |

| C8a | ~148 |

| CF₃ | ~125 (quartet) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Probing

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large gyromagnetic ratio. nih.gov It offers a wide chemical shift range, making it highly sensitive to subtle changes in the local electronic environment. nih.govnih.gov

For 8-(trifluoromethyl)quinoline-4-thiol, the ¹⁹F NMR spectrum would show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. This signal is expected to be a singlet, as there are typically no other fluorine atoms nearby to cause coupling. The chemical shift of the CF₃ group attached to an aromatic ring is sensitive to the electronic nature of the ring and its substituents. researchgate.net This technique is therefore a powerful diagnostic tool for confirming the presence and electronic environment of the trifluoromethyl moiety. nih.govnih.gov

Table 5: Expected ¹⁹F NMR Characteristics for 8-(Trifluoromethyl)quinoline-4-thiol

| Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -70 (relative to CFCl₃) | Singlet |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of compounds by analyzing their fragmentation patterns. In the analysis of 8-(trifluoromethyl)quinoline-4-thiol, techniques such as electron ionization (EI-MS) and electrospray ionization (ESI-MS) can be employed. nih.gov The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which offers valuable insights into the molecule's composition and connectivity.

The high-resolution mass spectrum would confirm the elemental composition of the parent molecule. For 8-(trifluoromethyl)quinoline-4-thiol (C10H6F3NS), the exact mass of the molecular ion [M]+• would be observed, and its measured value would be consistent with the calculated theoretical mass, confirming the molecular formula.

The fragmentation pattern of 8-(trifluoromethyl)quinoline-4-thiol under mass spectrometry can be predicted based on the stable quinoline ring system and the nature of its substituents. The quinoline ring itself is relatively stable, and thus fragmentation will likely be initiated by the loss of the substituents. nih.gov Key fragmentation pathways would likely involve the trifluoromethyl (-CF3) and thiol (-SH) groups.

A plausible fragmentation pattern could include:

Loss of the thiol group: A primary fragmentation step could be the cleavage of the C-S bond, leading to the loss of a thiol radical (•SH) or neutral H2S, resulting in a significant fragment ion.

Loss of the trifluoromethyl group: The C-CF3 bond could also cleave, leading to the loss of a •CF3 radical. This would result in a fragment ion corresponding to the quinoline-4-thiol (B7853698) cation.

Ring fragmentation: At higher energies, the quinoline ring system itself can fragment, although this typically results in less abundant ions compared to the loss of substituents.

The interpretation of these fragmentation patterns allows for the structural confirmation of 8-(trifluoromethyl)quinoline-4-thiol.

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of 8-(trifluoromethyl)quinoline-4-thiol would be defined by the characteristic bond lengths and angles of the quinoline core and its substituents. The quinoline ring is an aromatic system, and as such, the C-C and C-N bond lengths within the rings would exhibit values intermediate between single and double bonds.

Based on data from analogous structures, the following can be inferred:

The C-S bond length of the thiol group would be in the typical range for an aryl thiol.

The C-C bond lengths within the quinoline ring would show the partial double bond character of an aromatic system.

The C-F bond lengths in the trifluoromethyl group are expected to be consistent with those observed in other trifluoromethylated aromatic compounds. nih.gov

The bond angles within the quinoline ring would be close to 120°, consistent with sp2 hybridization, though with some distortion due to the fusion of the two rings and the presence of the nitrogen atom.

| Bond | Expected Length (Å) |

|---|---|

| C-S | ~1.75 - 1.79 |

| C-CF3 | ~1.48 - 1.52 |

| C-F | ~1.33 - 1.36 |

| C-C (aromatic) | ~1.36 - 1.42 |

| C-N (aromatic) | ~1.32 - 1.38 |

| Angle | Expected Angle (°) |

|---|---|

| C-C-S | ~118 - 122 |

| C-C-CF3 | ~119 - 121 |

| F-C-F | ~106 - 108 |

| C-C-C (in ring) | ~118 - 122 |

| C-N-C (in ring) | ~116 - 118 |

The dihedral angles would describe the planarity of the quinoline ring system and the orientation of the substituents relative to the ring. The quinoline core is expected to be largely planar.

Analysis of Intermolecular Interactions and Crystal Packing

Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, and the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. This could lead to the formation of N-H···S or S-H···N hydrogen bonds, which are significant in directing the crystal packing.

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, an interaction driven by the favorable overlap of π-orbitals. This is a common feature in the crystal structures of aromatic compounds. nsc.ru

The interplay of these interactions would result in a specific three-dimensional packing motif. The study of crystal packing provides valuable information on the supramolecular assembly of the compound, which can influence properties such as solubility and melting point.

Computational Chemistry Investigations of 8 Trifluoromethyl Quinoline 4 Thiol

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the fundamental characteristics of 8-(Trifluoromethyl)quinoline-4-thiol, from its molecular orbitals to its vibrational modes and reactive sites.

The electronic structure of a molecule is critical to its chemical reactivity and stability. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity.

| Property | Predicted Value for 8-(Trifluoromethyl)quinoline-4-thiol (by analogy) |

| HOMO Energy | Expected to be relatively low due to the -CF3 group |

| LUMO Energy | Expected to be lowered by the -CF3 group |

| HOMO-LUMO Gap | Moderate to high, indicating good kinetic stability |

Note: The values in this table are qualitative predictions based on the known effects of the functional groups and data from similar compounds.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict these vibrational frequencies, aiding in the interpretation of experimental spectra. A thorough vibrational analysis of 8-(Trifluoromethyl)quinoline-4-thiol would involve the identification of characteristic stretching, bending, and torsional modes.

Studies on other quinoline (B57606) derivatives have successfully used DFT to assign vibrational bands researchgate.net. For 8-(Trifluoromethyl)quinoline-4-thiol, key vibrational modes would include the C-S stretching frequency of the thiol group, the C-F stretching modes of the trifluoromethyl group, and the various C-C and C-N stretching and bending modes of the quinoline core. The calculated vibrational spectrum would serve as a valuable reference for the experimental characterization of the compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| S-H Stretch | ~2550 - 2600 |

| C-S Stretch | ~600 - 700 |

| C-F Stretches (asymmetric and symmetric) | ~1100 - 1400 |

| Quinoline Ring C=C/C=N Stretches | ~1400 - 1600 |

| C-H Stretches (aromatic) | ~3000 - 3100 |

Note: These are typical frequency ranges for the specified vibrational modes and may vary for the specific molecule.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

For 8-(Trifluoromethyl)quinoline-4-thiol, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group, indicating their nucleophilic character and propensity to interact with electrophiles uantwerpen.be. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and the electron-deficient regions of the aromatic ring, suggesting sites for nucleophilic attack. The highly electronegative fluorine atoms of the trifluoromethyl group would create a region of strong negative potential, while simultaneously inducing a positive potential on the adjacent carbon atom.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as 8-(Trifluoromethyl)quinoline-4-thiol, might interact with a biological target, typically a protein or nucleic acid.

While specific docking studies involving 8-(Trifluoromethyl)quinoline-4-thiol are not documented, the quinoline scaffold is a common feature in many biologically active molecules, and numerous docking studies have been performed on quinoline derivatives nih.govresearchgate.net. A hypothetical docking study of 8-(Trifluoromethyl)quinoline-4-thiol would involve selecting a relevant biological target and using a scoring function to estimate the binding affinity and predict the binding mode. The trifluoromethyl group could engage in hydrophobic interactions or halogen bonding, while the thiol group could act as a hydrogen bond donor or acceptor, or even form covalent bonds with certain receptor residues.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, offering insights into conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent or a biological membrane.

For 8-(Trifluoromethyl)quinoline-4-thiol, an MD simulation could reveal the conformational preferences of the thiol group and the dynamic behavior of the entire molecule in different environments. In the context of a ligand-receptor complex identified through molecular docking, MD simulations can be used to assess the stability of the predicted binding pose and to calculate binding free energies, providing a more rigorous evaluation of the potential interaction nih.gov.

Quantum Chemical Approaches to Reaction Mechanism Modeling

Quantum chemical methods, including DFT, can be employed to model chemical reactions at the atomic level. These approaches allow for the investigation of reaction pathways, the identification of transition states, and the calculation of activation energies.

For 8-(Trifluoromethyl)quinoline-4-thiol, quantum chemical modeling could be used to explore various potential reactions. For example, the mechanism of tautomerization between the thiol and thione forms of the molecule could be investigated. Additionally, the reactivity of the thiol group in nucleophilic substitution or oxidation reactions could be modeled. Such studies would provide a detailed understanding of the chemical reactivity of the compound and could guide the design of synthetic routes or the prediction of metabolic pathways.

Applications in Advanced Chemical Research and Technology

Coordination Chemistry and Ligand Design

The design of novel ligands is a pivotal aspect of coordination chemistry, with far-reaching implications for catalysis and materials science. Quinoline (B57606) derivatives, with their nitrogen heteroatom and the potential for additional coordinating groups, are excellent candidates for ligand development. The presence of both a nitrogen atom within the quinoline ring and a sulfur atom in the thiol group makes 8-(Trifluoromethyl)quinoline-4-thiol a promising bidentate ligand for a variety of metal ions.

Development of Quinoline-Thiol Scaffolds as Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a critical technology in the pharmaceutical and fine chemical industries. The development of effective chiral ligands is central to the success of this field. Quinoline-based chiral ligands have demonstrated considerable success in a range of asymmetric transformations. While the direct application of 8-(Trifluoromethyl)quinoline-4-thiol as a chiral ligand in asymmetric catalysis has not been extensively reported in publicly available literature, the inherent structural features of the quinoline-thiol scaffold suggest its potential in this area. The development of chiral variants of this scaffold could lead to novel catalysts for various asymmetric reactions.

Synthesis and Spectroscopic Characterization of Metal Complexes

The ability of 8-(Trifluoromethyl)quinoline-4-thiol to act as a ligand facilitates the formation of metal complexes. The synthesis of such complexes is a fundamental step toward exploring their catalytic, electronic, and magnetic properties. While specific studies detailing the synthesis and comprehensive spectroscopic characterization of metal complexes with 8-(Trifluoromethyl)quinoline-4-thiol are not widely documented, the general behavior of quinoline thiols suggests that it would readily coordinate with a range of transition metals.

The characterization of such complexes would typically involve a suite of spectroscopic techniques. For instance, a study on the related compound, 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline, provides insight into the expected spectroscopic features. The spectroscopic analysis of metal complexes of 8-(Trifluoromethyl)quinoline-4-thiol would likely reveal:

FT-IR Spectroscopy: Coordination of the thiol group to a metal center would be indicated by a shift in the S-H stretching frequency. Similarly, changes in the C=N stretching vibrations of the quinoline ring would suggest the involvement of the nitrogen atom in coordination.

NMR Spectroscopy: 1H and 13C NMR spectroscopy would show shifts in the signals of the protons and carbons near the coordination sites (nitrogen and sulfur) upon complexation. 19F NMR would be particularly useful for probing the electronic environment of the trifluoromethyl group.

UV-Vis Spectroscopy: The electronic spectra of the metal complexes would exhibit bands corresponding to ligand-to-metal or metal-to-ligand charge transfer transitions, providing information about the electronic structure of the complex.

| Spectroscopic Technique | Expected Observations for Metal Complexes of 8-(Trifluoromethyl)quinoline-4-thiol |

|---|---|

| FT-IR | Shift in S-H and C=N stretching frequencies |

| 1H, 13C NMR | Chemical shift changes for nuclei near N and S atoms |

| 19F NMR | Probing of the CF3 group's electronic environment |

| UV-Vis | Appearance of charge-transfer bands |

Corrosion Inhibition Studies and Mechanistic Investigations

The protection of metals from corrosion is a significant industrial challenge. Organic molecules, particularly those containing heteroatoms like nitrogen and sulfur, are effective corrosion inhibitors. The quinoline ring system, combined with a thiol group, provides a robust platform for designing potent corrosion inhibitors.

Adsorption Mechanisms of Thiolated Quinoline Derivatives on Metal Surfaces

The efficacy of an organic corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal surface, forming a protective barrier. The adsorption process can be either physisorption (physical adsorption) or chemisorption (chemical adsorption), or a combination of both. For thiolated quinoline derivatives, the adsorption mechanism is believed to involve the interaction of the lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the quinoline ring, with the vacant d-orbitals of the metal. A study on a derivative, 3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide (TFQTPH), has shown it to be an excellent corrosion inhibitor for mild steel in acidic solutions, with its action attributed to adsorption on the metal surface. jmaterenvironsci.com It is highly probable that 8-(Trifluoromethyl)quinoline-4-thiol itself would adsorb via a similar mechanism, with the thiol group forming a strong coordinate bond with the metal surface.

Electrochemical Performance Evaluation in Corrosive Environments

A hypothetical electrochemical evaluation of 8-(Trifluoromethyl)quinoline-4-thiol would likely involve the following:

Potentiodynamic Polarization: These measurements would likely show that the compound acts as a mixed-type inhibitor, suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. A significant decrease in the corrosion current density (icorr) in the presence of the inhibitor would be expected.

Electrochemical Impedance Spectroscopy (EIS): EIS studies would be expected to show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor. This would indicate the formation of a protective film on the metal surface.

| Electrochemical Technique | Parameter | Expected Trend with Inhibitor | Interpretation |

|---|---|---|---|

| Potentiodynamic Polarization | Corrosion Current (icorr) | Decrease | Reduced corrosion rate |

| Corrosion Potential (Ecorr) | Slight shift | Mixed-type inhibition | |

| Electrochemical Impedance Spectroscopy | Charge Transfer Resistance (Rct) | Increase | Inhibition of charge transfer process |

| Double Layer Capacitance (Cdl) | Decrease | Formation of a protective film |

Utility as a Building Block in Complex Molecular Architectures

The unique combination of a quinoline core, a trifluoromethyl group, and a reactive thiol moiety makes 8-(Trifluoromethyl)quinoline-4-thiol a valuable building block in organic synthesis. The thiol group can readily undergo various transformations, such as S-alkylation, S-arylation, and oxidation, allowing for its incorporation into larger and more complex molecular structures. The quinoline ring itself can be further functionalized, offering multiple avenues for creating diverse molecular architectures. While specific examples of its use as a building block are not extensively documented in the literature, its potential is evident from the synthesis of its derivative, TFQTPH, where the thiol group serves as a handle for further elaboration. jmaterenvironsci.com The trifluoromethyl group can also influence the properties of the final molecule, for example, by enhancing its metabolic stability or altering its electronic characteristics.

Precursor in Multi-Step Organic Synthesis of Fluorinated Heterocycles

The presence of a reactive thiol group on the electron-deficient, trifluoromethyl-substituted quinoline ring makes 8-(trifluoromethyl)quinoline-4-thiol a versatile precursor for the synthesis of more complex, polyfunctional fluorinated heterocycles. The thiol group serves as a chemical handle for a variety of transformations, enabling the extension of the molecular framework.

Key reactions involving the thiol moiety include nucleophilic substitution and addition reactions. One of the most common transformations is S-alkylation, where the thiol is treated with an alkyl halide in the presence of a base to form the corresponding thioether. This reaction is fundamental in diversifying the molecular structure, allowing for the introduction of a wide array of side chains which can be further functionalized.

For instance, the reaction of a quinoline-4-thiol (B7853698) with different alkylating agents can yield a library of thioether derivatives. These derivatives can then undergo subsequent reactions, such as oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone, to further modify the electronic properties and biological activity of the molecule.

Moreover, the thiol group can participate in cyclization reactions to form new fused heterocyclic systems. By reacting 8-(trifluoromethyl)quinoline-4-thiol with a molecule containing two electrophilic centers, it is possible to construct an additional ring fused to the quinoline system. Such strategies are employed to create novel scaffolds for medicinal chemistry and agrochemical research, where the trifluoromethyl group often imparts enhanced metabolic stability and binding affinity. The thiol-ene "click" reaction, a radical-mediated addition of a thiol to a double bond, also represents a potential pathway for incorporating the quinoline scaffold into larger molecules under mild conditions. nih.gov

Table 1: Potential Synthetic Transformations of 8-(Trifluoromethyl)quinoline-4-thiol

| Reaction Type | Reagents | Product Class | Potential Significance |

| S-Alkylation | Alkyl Halides (e.g., R-Br), Base | Quinoline Thioethers | Introduction of diverse functional groups |

| Michael Addition | α,β-Unsaturated Carbonyls | Thioether Adducts | Carbon-sulfur bond formation |

| Oxidation | Oxidizing Agents (e.g., m-CPBA) | Quinoline Sulfoxides/Sulfones | Modulation of electronic properties |

| Cyclocondensation | Bifunctional Electrophiles | Fused Thia-heterocycles | Creation of novel polycyclic scaffolds |

Design and Synthesis of Functionalized Quinoline Derivatives for Material Science Exploration

The field of material science increasingly relies on organic molecules with specific electronic, optical, and thermal properties. Quinoline derivatives are of significant interest due to their rigid, aromatic structure and photophysical properties. beilstein-archives.org The incorporation of a trifluoromethyl group can enhance key material characteristics such as thermal stability, solubility in organic solvents, and electron-accepting ability.

8-(Trifluoromethyl)quinoline-4-thiol serves as a promising building block for advanced functional materials. The quinoline core itself is known to be a component in dyes, organic light-emitting diodes (OLEDs), and chemical sensors. nih.gov The thiol group provides a crucial anchor point for integrating the molecule into larger systems like polymers or metal-organic frameworks (MOFs).

Quinoline-Based Polymers: Functional polymers can be designed by incorporating the 8-(trifluoromethyl)quinoline-4-thiol moiety. nih.govtandfonline.comacs.org One approach involves converting the thiol group into a polymerizable functional group, such as a thioacrylate or thiomethacrylate. Subsequent radical polymerization could yield polymers with the quinoline unit as a side chain. tandfonline.com Such polymers could exhibit interesting photoluminescent properties, high thermal stability, and specific chemical sensing capabilities due to the combination of the quinoline and trifluoromethyl groups.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. They are notable for their high porosity and tunable properties. The thiol group of 8-(trifluoromethyl)quinoline-4-thiol can act as a coordination site for metal ions, making it a candidate for use as a linker in the synthesis of novel MOFs. rsc.orgacs.org A quinoline-based MOF could be designed for applications in gas storage, catalysis, or as a luminescent sensor for detecting specific analytes like metal ions or small molecules. rsc.org The trifluoromethyl group would be expected to influence the framework's stability and its interactions with guest molecules.

Table 2: Potential Material Science Applications for Derivatives of 8-(Trifluoromethyl)quinoline-4-thiol

| Material Class | Synthetic Strategy | Key Features | Potential Application |

| Functional Polymers | Conversion to (thio)acrylate monomer followed by polymerization | High thermal stability, photoluminescence | OLEDs, chemical sensors, specialty coatings |

| Metal-Organic Frameworks (MOFs) | Use as an organic linker to coordinate with metal ions | Porosity, luminescence, catalytic sites | Gas separation, heterogeneous catalysis, sensing |

| Self-Assembled Monolayers | Chemisorption onto gold surfaces via the thiol group | Ordered molecular layers, modified surface properties | Molecular electronics, corrosion inhibition |

Conclusion and Future Research Directions

Summary of Current Academic Research Findings on 8-(Trifluoromethyl)quinoline-4-thiol

Academic research into quinoline (B57606) derivatives has established them as a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties. dergipark.org.tracs.org The introduction of a trifluoromethyl (CF3) group is a well-recognized strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. mdpi.com Specifically, trifluoromethylated quinolines have been investigated for their potential in developing new pharmaceuticals, agrochemicals, and materials for applications like Organic Light-Emitting Diodes (OLEDs). beilstein-archives.orgnih.gov

The quinoline-4-thiol (B7853698) scaffold, while less explored than its 8-hydroxyquinoline (B1678124) counterpart, is gaining attention. mdpi.com The thiol group at the 4-position serves as a versatile functional handle for further chemical modifications and as a directing group for C-H functionalization. researchgate.net Recent synthetic advancements have focused on multi-component, copper-catalyzed cascade reactions to construct the quinoline-4-thiol core from readily available starting materials like diaryliodonium salts, alkynyl sulfides, and nitriles. researchgate.netnih.gov These methods offer a powerful protocol for creating trisubstituted quinolines with good regioselectivity. researchgate.net

However, specific research focusing exclusively on 8-(trifluoromethyl)quinoline-4-thiol is limited in the public domain. Most available literature discusses the synthesis and properties of either trifluoromethylated quinolines or quinoline-4-thiols separately. The convergence of these two structural motifs—the electron-withdrawing trifluoromethyl group at the C8 position and the nucleophilic thiol at the C4 position—suggests a compound with unique electronic and chemical characteristics that remain to be fully explored. The current body of knowledge provides a strong foundation for its synthesis and predicts interesting properties, but dedicated studies are necessary for its complete characterization.

Identification of Remaining Challenges in Synthetic and Mechanistic Elucidation

Despite the existence of general strategies for synthesizing quinoline derivatives, significant challenges remain in the synthesis and mechanistic understanding of 8-(trifluoromethyl)quinoline-4-thiol.

Synthetic Challenges:

Precursor Availability and Reactivity: The synthesis would likely involve precursors such as an aniline (B41778) derivative bearing a trifluoromethyl group. Syntheses involving anilines with strong electron-withdrawing groups can be challenging and often result in lower yields in classic quinoline syntheses like the Doebner or Pfitzinger reactions. nih.gov

Regioselectivity: In multi-component reactions designed to build the quinoline core, achieving precise regioselectivity can be difficult. While the sulfur atom in alkynyl sulfides has been shown to effectively control regioselectivity in some copper-catalyzed syntheses, the electronic influence of the trifluoromethyl group on the benzene (B151609) ring could alter the reaction pathway, posing a challenge to predictable outcomes. researchgate.net

Reaction Conditions: The development of mild and efficient reaction conditions is crucial. Many traditional methods for quinoline synthesis require harsh conditions, which may not be compatible with the trifluoromethyl or thiol functionalities. mdpi.com Modern transition-metal-catalyzed methods offer milder alternatives, but their applicability and optimization for this specific substrate are yet to be determined. researchgate.net

Mechanistic Elucidation Challenges:

Complex Reaction Pathways: The formation of the quinoline-4-thiol scaffold through cascade reactions involves multiple steps, including C-S bond formation and intramolecular cyclization. researchgate.netresearchgate.net Elucidating the precise mechanism, identifying reactive intermediates (such as high-valent vinyl copper species), and determining the rate-determining step are complex tasks that require a combination of experimental and computational approaches. researchgate.net

Promising Avenues for Future Research in Computational and Spectroscopic Investigations

Future research on 8-(trifluoromethyl)quinoline-4-thiol would greatly benefit from a synergistic approach combining computational modeling and advanced spectroscopic analysis.

Computational Investigations:

Density Functional Theory (DFT) Calculations: DFT studies, which have been successfully applied to other quinoline derivatives, can provide deep insights into the molecular structure of 8-(trifluoromethyl)quinoline-4-thiol. dergipark.org.trresearchgate.net These calculations can predict key structural parameters, electronic properties such as the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP), which are crucial for understanding its reactivity and potential for intermolecular interactions. eurjchem.com

Reaction Mechanism Simulation: Computational modeling can be employed to map the potential energy surface of proposed synthetic routes. This would help identify transition states and intermediates, calculate activation barriers, and clarify the role of catalysts, ultimately aiding in the optimization of reaction conditions and the resolution of mechanistic uncertainties.

Prediction of Spectroscopic Properties: DFT can be used to calculate theoretical vibrational (FT-IR, FT-Raman) and NMR spectra. dergipark.org.trresearchgate.net Comparing these predicted spectra with experimental data is a powerful tool for confirming the molecular structure and assigning vibrational modes and chemical shifts with high confidence.

Spectroscopic Investigations:

Comprehensive NMR Analysis: Detailed 1D (¹H, ¹³C, ¹⁹F) and 2D NMR studies are essential for unambiguous structural confirmation. ¹⁹F NMR, in particular, will be critical for characterizing the trifluoromethyl group. beilstein-archives.org

Vibrational Spectroscopy: Experimental FT-IR and FT-Raman spectroscopy will provide information on the characteristic vibrational modes of the molecule, which can be correlated with DFT calculations to gain a deeper understanding of its bonding and structure. dergipark.org.tr

UV-Visible and Fluorescence Spectroscopy: Investigating the photophysical properties through UV-Vis absorption and fluorescence emission spectroscopy is crucial. Many quinoline derivatives exhibit interesting luminescent properties, and understanding the impact of the thiol and trifluoromethyl groups on these properties could reveal potential applications in optical materials or as fluorescent sensors. beilstein-archives.orgresearchgate.net

Prospective New Applications in Chemical Synthesis and Advanced Materials Science

The unique combination of the quinoline core, a trifluoromethyl group, and a thiol functionality in 8-(trifluoromethyl)quinoline-4-thiol opens up promising avenues for its application in both synthetic chemistry and materials science.

Applications in Chemical Synthesis:

Versatile Building Block: The thiol group at the C4 position is a highly versatile handle for further functionalization. It can undergo S-alkylation, oxidation, or participate in cross-coupling reactions, making the molecule an important intermediate for constructing more complex, multifunctional quinoline derivatives. mdpi.com

Ligand Development: The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group can act as a bidentate chelating system for various metal ions. mdpi.com This suggests its potential as a ligand in coordination chemistry and catalysis, where the electronic properties can be fine-tuned by the trifluoromethyl group.

Applications in Advanced Materials Science:

Organic Electronics: Trifluoromethylated aromatic compounds are increasingly used in the development of materials for organic electronics, such as OLEDs, due to their ability to enhance electron transport and improve device stability. beilstein-archives.orgnih.gov The electron-withdrawing nature of the CF3 group in 8-(trifluoromethyl)quinoline-4-thiol could make it a valuable component in the design of new electron-transporting or emissive materials.

Nanotechnology: The thiol group has a strong affinity for gold and other noble metal surfaces. This property can be exploited to anchor 8-(trifluoromethyl)quinoline-4-thiol onto nanoparticles, creating functionalized nanomaterials. nih.gov Such materials could find applications in sensing, catalysis, or biomedical imaging, where the quinoline moiety provides unique photophysical or biological properties.

Anticorrosion Coatings: Quinoline derivatives have been investigated as corrosion inhibitors. The ability of the thiol group to form a protective layer on metal surfaces suggests that this compound could be explored for developing advanced anticorrosion coatings.

Interactive Data Table: Properties and Research Focus for Related Compounds

| Compound Family | Key Properties/Features | Research Focus | Relevant Citations |

|---|---|---|---|

| Trifluoromethylated Quinolines | Increased lipophilicity, metabolic stability, electron-withdrawing nature | Pharmaceuticals, agrochemicals, OLEDs, PET-donors | beilstein-archives.org, nih.gov, mdpi.com |

| Quinoline-4-thiols | Versatile synthetic handle, directing group, potential for tautomerism | Multi-component synthesis, C-H functionalization, nucleophilic substitution | researchgate.net, mdpi.com, nih.gov |

| 8-Hydroxyquinolines | Bidentate chelating agent, diverse biological activity | Antiviral/antifungal agents, metal ion sensors | mdpi.com |

| Amino-Trifluoromethyl Quinolines | Spectroscopic and structural characterization | DFT calculations, vibrational spectroscopy (FT-IR, FT-Raman) | dergipark.org.tr, researchgate.net |

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare 8-(Trifluoromethyl)quinoline-4-thiol, and how can reaction conditions be optimized?

- Methodological Answer : A key approach involves nucleophilic substitution of a 4-chloro precursor (e.g., 8-(trifluoromethyl)-4-chloroquinoline) with thiolating agents. For example, using sodium hydrosulfide (NaSH) in polar aprotic solvents like N-methylpyrrolidone (NMP) under reflux, followed by cooling to precipitate the product . Alternative methods include reacting the hydroxyl analog (8-(trifluoromethyl)quinolin-4-ol) with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) to replace the hydroxyl group with a thiol . Optimization involves controlling temperature (80–120°C), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 precursor-to-thiolating agent). Purification via recrystallization or column chromatography is recommended.

Q. Which spectroscopic techniques are critical for characterizing 8-(Trifluoromethyl)quinoline-4-thiol, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Identify the aromatic protons (δ 7.5–9.0 ppm) and the thiol (-SH) proton (δ 1.5–3.0 ppm, broad if unmodified). The trifluoromethyl (-CF₃) group causes deshielding of adjacent protons .

- ¹⁹F NMR : A singlet near δ -60 to -70 ppm confirms the -CF₃ group .

- IR Spectroscopy : The S-H stretch appears at 2550–2600 cm⁻¹, though this may be absent if the thiol is derivatized .

- Mass Spectrometry (MS) : The molecular ion [M+H]⁺ should match the theoretical mass (C₁₀H₆F₃NS: 229.03 g/mol). High-resolution MS (HRMS) validates purity .

Advanced Questions

Q. How can researchers resolve contradictions in reported reactivity of the 4-thiol group compared to hydroxyl or amino analogs in trifluoromethylquinolines?

- Methodological Answer : Thiols are more nucleophilic than hydroxyl groups but less basic than amines. Comparative studies under standardized conditions (e.g., pH, solvent) are essential. For example:

- Thiol vs. Hydroxyl : Assess reactivity toward electrophiles (e.g., alkyl halides) in dimethylformamide (DMF) at 25°C. Thiols react faster due to higher nucleophilicity, but steric hindrance from the -CF₃ group at position 8 may slow kinetics .

- Computational Modeling : Use density functional theory (DFT) to calculate transition-state energies for substitution reactions. This clarifies steric/electronic effects of the -CF₃ group .

Q. What strategies mitigate interference from the trifluoromethyl group when evaluating the biological activity of 8-(Trifluoromethyl)quinoline-4-thiol derivatives?

- Methodological Answer :

- Control Experiments : Synthesize analogs without the -CF₃ group to isolate its contribution to bioactivity .